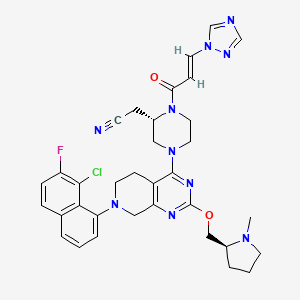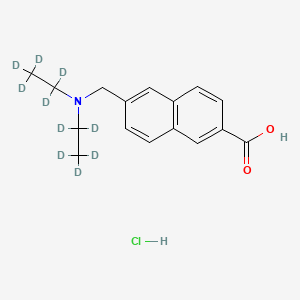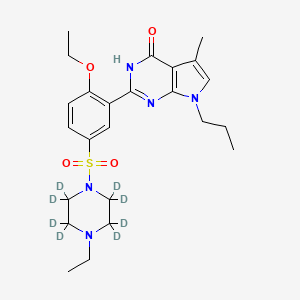
KRAS G12C inhibitor 40
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
KRAS G12C inhibitor 40 is a small molecule that targets the KRAS G12C mutation, a common oncogenic driver in various cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer . This compound has shown promise in preclinical and clinical studies for its ability to selectively inhibit the mutant KRAS protein, thereby blocking downstream signaling pathways that promote tumor growth and survival .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
. Key steps include:
Sequential SNAr Reactions: Introduction of chiral building blocks to the core structure.
Oxidation: Transition-metal-free oxidation of sulfide intermediates.
SNAr Displacement: Introduction of chiral piperazine through a facile SNAr displacement.
Industrial Production Methods
Industrial production of KRAS G12C inhibitor 40 involves scaling up the synthetic route to kilogram levels. This includes optimizing reaction conditions to improve yield and efficiency while minimizing the use of hazardous reagents .
Analyse Chemischer Reaktionen
Types of Reactions
KRAS G12C inhibitor 40 undergoes several types of chemical reactions:
Oxidation: Conversion of sulfide intermediates to sulfoxides or sulfones.
Substitution: Nucleophilic substitution reactions (SNAr) to introduce various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Used in the oxidation steps.
Nucleophiles: Employed in SNAr reactions to introduce chiral piperazine.
Major Products
The major products formed from these reactions include the final this compound molecule, characterized by its tetrahydropyridopyrimidine core and chiral piperazine moiety .
Wissenschaftliche Forschungsanwendungen
KRAS G12C inhibitor 40 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the reactivity and binding properties of KRAS G12C inhibitors.
Biology: Investigated for its effects on cellular signaling pathways and tumor microenvironment.
Medicine: Evaluated in clinical trials for the treatment of cancers harboring the KRAS G12C mutation.
Wirkmechanismus
KRAS G12C inhibitor 40 exerts its effects by covalently binding to the cysteine residue at position 12 of the KRAS protein, locking it in an inactive GDP-bound state . This prevents the activation of downstream signaling pathways, such as the RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cancer cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sotorasib (AMG 510): Another KRAS G12C inhibitor with a similar mechanism of action.
Adagrasib (MRTX849): A KRAS G12C inhibitor that has shown efficacy in clinical trials.
Uniqueness
KRAS G12C inhibitor 40 is unique due to its specific binding affinity and selectivity for the KRAS G12C mutation. It has demonstrated promising preclinical efficacy and a favorable safety profile compared to other inhibitors .
Eigenschaften
Molekularformel |
C34H36ClFN10O2 |
|---|---|
Molekulargewicht |
671.2 g/mol |
IUPAC-Name |
2-[(2S)-4-[7-(8-chloro-7-fluoronaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-1-[(E)-3-(1,2,4-triazol-1-yl)prop-2-enoyl]piperazin-2-yl]acetonitrile |
InChI |
InChI=1S/C34H36ClFN10O2/c1-42-13-3-5-25(42)20-48-34-40-28-19-43(29-6-2-4-23-7-8-27(36)32(35)31(23)29)14-10-26(28)33(41-34)44-16-17-46(24(18-44)9-12-37)30(47)11-15-45-22-38-21-39-45/h2,4,6-8,11,15,21-22,24-25H,3,5,9-10,13-14,16-20H2,1H3/b15-11+/t24-,25-/m0/s1 |
InChI-Schlüssel |
BLVBQVLTXVPOLH-LPMFOMBZSA-N |
Isomerische SMILES |
CN1CCC[C@H]1COC2=NC3=C(CCN(C3)C4=CC=CC5=C4C(=C(C=C5)F)Cl)C(=N2)N6CCN([C@H](C6)CC#N)C(=O)/C=C/N7C=NC=N7 |
Kanonische SMILES |
CN1CCCC1COC2=NC3=C(CCN(C3)C4=CC=CC5=C4C(=C(C=C5)F)Cl)C(=N2)N6CCN(C(C6)CC#N)C(=O)C=CN7C=NC=N7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![[4-formyl-5-hydroxy-6-(trideuteriomethyl)pyridin-3-yl]methyl dihydrogen phosphate](/img/structure/B12422853.png)

![(S)-2-(2-Fluoroethoxy)ethyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate](/img/structure/B12422861.png)


![1-[[4-(propanoylamino)pyrazol-1-yl]methyl]-N-[4-(trifluoromethyl)phenyl]pyrazole-3-carboxamide](/img/structure/B12422879.png)
